molecular formula C20H39ClO B3052302 Eicosanoyl chloride CAS No. 40140-09-8

Eicosanoyl chloride

Cat. No.: B3052302
CAS No.: 40140-09-8
M. Wt: 331 g/mol
InChI Key: BXZBGYJQEFZICM-UHFFFAOYSA-N
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Description

Eicosanoyl chloride, also known as eicosanoic acid chloride, is a long-chain fatty acid derivative. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis, particularly in the production of esters and amides. Its chemical formula is C20H39ClO, and it has a molecular weight of 330.98 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eicosanoyl chloride can be synthesized through the reaction of eicosanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the eicosanoic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the thionyl chloride or oxalyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the resulting this compound is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of thionyl chloride or oxalyl chloride to a large reactor containing eicosanoic acid and an inert solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through distillation and stored under an inert atmosphere to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Eicosanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: this compound reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and eicosanoic acid, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form eicosanoic acid and hydrochloric acid.

    Reduction: this compound can be reduced to eicosanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Alcohols: React with this compound to form esters under mild conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed.

    Amines: React with this compound to form amides, typically under anhydrous conditions to prevent hydrolysis.

    Water: Hydrolyzes this compound to eicosanoic acid, usually under acidic or basic conditions to accelerate the reaction.

Major Products Formed

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Eicosanoic Acid: Formed from hydrolysis.

Scientific Research Applications

Eicosanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including esters and amides.

    Biological Studies: Utilized in the modification of biomolecules to study their structure and function.

    Material Science: Employed in the production of specialty polymers and surfactants.

    Pharmaceuticals: Used in the synthesis of drug molecules and prodrugs.

Mechanism of Action

Eicosanoyl chloride exerts its effects primarily through nucleophilic substitution reactions. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product, such as an ester or amide .

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl Chloride: A shorter-chain fatty acid chloride with similar reactivity but different physical properties.

    Stearoyl Chloride: Another long-chain fatty acid chloride with similar applications in organic synthesis.

    Arachidoyl Chloride: Often used interchangeably with eicosanoyl chloride due to their similar chain lengths and reactivity.

Uniqueness

This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer chain length compared to palmitoyl chloride and stearoyl chloride results in higher melting and boiling points, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

icosanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZBGYJQEFZICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432043
Record name Eicosanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40140-09-8
Record name Eicosanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eicosanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxalyl chloride (2.67 ml, 0.0191 mol) was added drop-wise to a mixture of Arachidic acid (6.0 g, 0.0211 mol) and DMF (4 drops) in dichloromethane (50 ml) at 0° C. After the addition was completed, the reaction mixture was stirred at 0° C. for 30 minutes and then stirred at 25° C. for 1 hour, the reaction mixture was partitioned between dichloromethane and water, and the aqueous layer was extracted with dichloromethane. The combined organic extracts were washed with brine, then dried with sodium sulphate and concentrated in vacuo to provide the desired product (6.35 g, 100% yield) as a solid which was not purified any further.
Quantity
2.67 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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